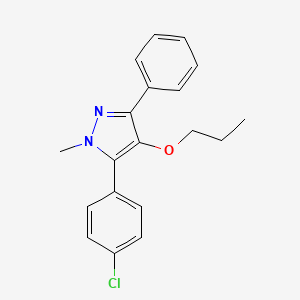
1-(4-Chlorophenyl)-N-(3-phenyl-1-benzothiophen-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-N-(3-phenyl-1-benzothiophen-2-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-N-(3-phenyl-1-benzothiophen-2-yl)methanimine typically involves the condensation of an amine with an aldehyde or ketone. A common synthetic route might include:
Starting Materials: 4-chlorobenzaldehyde and 3-phenyl-1-benzothiophene-2-amine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid. The mixture is heated under reflux for several hours to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-N-(3-phenyl-1-benzothiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-N-(3-phenyl-1-benzothiophen-2-yl)methanimine would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-N-(2-thienyl)methanimine: Similar structure but with a thiophene ring instead of a benzothiophene.
1-(4-Chlorophenyl)-N-(3-phenyl-1-indol-2-yl)methanimine: Contains an indole ring instead of a benzothiophene.
1-(4-Chlorophenyl)-N-(3-phenyl-1-pyrrolyl)methanimine: Features a pyrrole ring instead of a benzothiophene.
Uniqueness
1-(4-Chlorophenyl)-N-(3-phenyl-1-benzothiophen-2-yl)methanimine is unique due to the presence of the benzothiophene moiety, which imparts distinct electronic and steric properties
Properties
CAS No. |
62218-71-7 |
|---|---|
Molecular Formula |
C21H14ClNS |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(3-phenyl-1-benzothiophen-2-yl)methanimine |
InChI |
InChI=1S/C21H14ClNS/c22-17-12-10-15(11-13-17)14-23-21-20(16-6-2-1-3-7-16)18-8-4-5-9-19(18)24-21/h1-14H |
InChI Key |
WQCDXKUNNWNHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=CC=CC=C32)N=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-2-methylbicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B14536442.png)
![7,9-Diethyl-6,7,8,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14536447.png)


![6-Ethyl-7-methyl-2-oxaspiro[4.4]nonane-1,3-dione](/img/structure/B14536462.png)
![7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B14536474.png)


![Benzene, 1-chloro-4-[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14536505.png)
![[Benzene-1,2,4-triyltris(methylene)]tris(trimethylsilane)](/img/structure/B14536520.png)
![Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate](/img/structure/B14536524.png)
![1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14536526.png)


